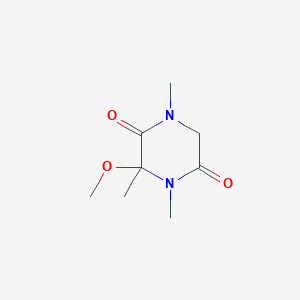
2,6-Diamino-3,5-dinitropyrazine
概要
説明
2,6-Diamino-3,5-dinitropyrazine is a high-energy, low-sensitivity explosive compound. It is known for its excellent performance characteristics, including high density, high detonation velocity, and low impact sensitivity. This compound is often used in propellant and explosive formulations due to its stability and energy output .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3,5-dinitropyrazine typically involves multiple steps. One common method starts with N-nitroso-bis(cyanomethyl)amine, which undergoes cyclisation, acidification, nitration, and N-oxidation to yield the final product. This method has an overall yield of approximately 54% .
Another approach involves the nitration of 2,6-diaminopyrazine, which is prepared from 2,6-dichloropyrazine through azide substitution followed by hydrogenation. This method, however, has a lower yield and involves more expensive starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance safety and efficiency. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
化学反応の分析
Types of Reactions
2,6-Diamino-3,5-dinitropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include various amino and nitro derivatives, which can be further processed for different applications .
科学的研究の応用
2,6-Diamino-3,5-dinitropyrazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,6-diamino-3,5-dinitropyrazine involves its decomposition under high temperatures and pressures. The initial decomposition step involves the cleavage of NO2 and NH2 groups, followed by the release of gaseous products such as NO and C2N2. This process results in a two-step exothermic reaction, producing significant heat and energy .
類似化合物との比較
2,6-Diamino-3,5-dinitropyrazine is often compared with other high-energy, low-sensitivity explosives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its extreme insensitivity, TATB is less energetic compared to this compound.
Hexanitrohexaazaisowurtzitane (CL-20): CL-20 has higher energy output but is more sensitive to impact and friction.
This compound-1-oxide (LLM-105): This compound is similar in structure but has different thermal stability and decomposition characteristics.
特性
IUPAC Name |
3,5-dinitropyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFSFHCMJAFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)






